2-(Benzyloxy)-4-chloro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-1-nitrobenzene typically involves a multi-step process:
Nitration: The nitration of chlorobenzene to produce 4-chloronitrobenzene.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-1-nitrobenzene can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate for benzyloxylation; amines or thiols for nucleophilic substitution.
Major Products
Reduction: 2-(Benzyloxy)-4-chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Substitution: The chlorine atom is replaced by a nucleophile, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-nitrobenzene: Lacks the chlorine substituent at the 4-position.
4-Chloro-1-nitrobenzene: Lacks the benzyloxy group at the 2-position.
2-(Benzyloxy)-4-chloroaniline: The nitro group is reduced to an amino group.
Uniqueness
The presence of both electron-withdrawing (nitro and chloro) and electron-donating (benzyloxy) groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-1-nitro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFSVORMROOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516474 |
Source
|
Record name | 2-(Benzyloxy)-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84437-61-6 |
Source
|
Record name | 2-(Benzyloxy)-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.